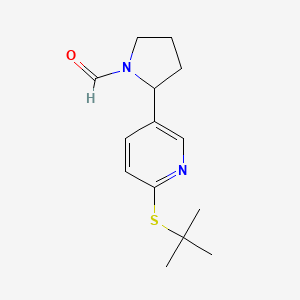

2-(6-(tert-Butylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde

Description

2-(6-(tert-Butylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a pyridine-pyrrolidine hybrid compound characterized by a pyridine core substituted with a tert-butylthio group at the 6-position and a pyrrolidine ring at the 3-position. The pyrrolidine moiety is further functionalized with a carbaldehyde group at the 1-position.

Properties

Molecular Formula |

C14H20N2OS |

|---|---|

Molecular Weight |

264.39 g/mol |

IUPAC Name |

2-(6-tert-butylsulfanylpyridin-3-yl)pyrrolidine-1-carbaldehyde |

InChI |

InChI=1S/C14H20N2OS/c1-14(2,3)18-13-7-6-11(9-15-13)12-5-4-8-16(12)10-17/h6-7,9-10,12H,4-5,8H2,1-3H3 |

InChI Key |

WODQEWVQABUBTG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)SC1=NC=C(C=C1)C2CCCN2C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method starts with the preparation of the pyrrolidine ring from S-proline via chloroacetylation followed by amidation . The pyridine ring can be introduced through a nucleophilic substitution reaction, where the tert-butylthio group is added using tert-butylthiol and a suitable base .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Purification steps such as recrystallization and chromatography are employed to achieve high purity levels required for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(6-(tert-Butylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The tert-butylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: tert-Butylthiol, suitable bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)

Major Products Formed

Oxidation: 2-(6-(tert-Butylthio)pyridin-3-yl)pyrrolidine-1-carboxylic acid

Reduction: 2-(6-(tert-Butylthio)pyridin-3-yl)pyrrolidine-1-methanol

Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(6-(tert-Butylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(6-(tert-Butylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting or modulating their activity. The tert-butylthio group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with several pyridine derivatives documented in the Catalog of Pyridine Compounds (2017) and other sources. Below is a detailed comparison of its key features against analogous compounds:

Table 1: Structural and Functional Group Comparison

Key Observations :

Functional Group Diversity :

- The target compound features a tert-butylthio group, which is less common in the listed analogs. Most analogs (e.g., HB614, HB613) utilize tert-butyl esters or carbamates instead . The tert-butylthio group may enhance lipophilicity compared to oxygen-based tert-butyl substituents.

- The carbaldehyde group on the pyrrolidine ring is unique; analogs like HB614 and HB615 have carbamates or silyl-protected hydroxymethyl groups, respectively .

Molecular Weight and Complexity :

- The hypothetical compound (264.39 g/mol) is simpler and lighter than HB613 (393.45 g/mol) or HB615 (436.38 g/mol), which have additional ester or iodine substituents .

Synthetic Accessibility :

- Compounds like HB613 and HB615 require multi-step syntheses due to their bicyclic structures or protective groups (e.g., tert-butyldimethylsilyl). The target compound’s synthesis would likely involve direct coupling of tert-butylthio-pyridine with pyrrolidine-carbaldehyde precursors.

Table 2: Commercial Availability and Pricing (From )

| Catalog No. | Compound Name | Price (1g) | Price (5g) | Price (25g) |

|---|---|---|---|---|

| HB614 | tert-Butyl 2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate | $400 | $1,600 | $4,800 |

| HB613 | (±)-trans-1-tert-Butyl 3-methyl pyrrolidine-dicarboxylate | $400 | $1,600 | $4,800 |

| HB615 | 6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoro-3-iodopyridine | $400 | $1,600 | $4,800 |

Pricing for the target compound is unavailable, but analogs with similar complexity (e.g., HB614) cost $400–$4,800 depending on scale .

Research Implications and Gaps

- Medicinal Chemistry : The pyrrolidine-carbaldehyde group could serve as a reactive handle for Schiff base formation, enabling conjugation with amines in drug candidates .

- Material Science : The tert-butylthio group’s electron-donating properties might stabilize metal complexes in catalytic systems.

Further studies are needed to validate these hypotheses and explore the compound’s synthesis, stability, and bioactivity.

Biological Activity

2-(6-(tert-Butylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H20N2OS

- Molecular Weight : 252.39 g/mol

- IUPAC Name : this compound

The biological activity of this compound primarily stems from its interaction with specific receptors and enzymes. Its structure suggests potential activity as a ligand, modulating the function of various biological targets.

TRPV1 Antagonism

Research indicates that compounds related to pyridine and pyrrolidine structures can act as antagonists for the transient receptor potential vanilloid 1 (TRPV1), which is implicated in pain signaling. For example, a study on related 2-thio pyridine analogues demonstrated significant TRPV1 antagonistic properties, leading to analgesic effects in animal models of neuropathic pain .

Analgesic Effects

In vivo studies have shown that compounds with similar structures can effectively inhibit capsaicin-induced pain responses. For instance, a related compound exhibited strong anti-allodynic effects, suggesting that this compound may also possess analgesic properties through similar mechanisms .

Case Studies

- Analgesic Efficacy : A series of studies focused on the analgesic efficacy of TRPV1 antagonists showed that modifications in the pyridine ring significantly influenced the potency and efficacy of these compounds . The structural features of this compound may enhance its binding affinity to TRPV1.

- Pharmacokinetic Properties : Research on similar compounds has highlighted the importance of pharmacokinetic properties such as oral bioavailability and metabolic stability. These factors are critical for therapeutic applications, particularly in chronic pain management .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.